Anti-Proliferative Potency: A Scaffold-Dependent SAR from SYK Inhibitor Development
The 3-chloro-6-hydrazinylpyridazine scaffold, when elaborated at the hydrazine moiety, yields potent Spleen Tyrosine Kinase (SYK) inhibitors with anti-proliferative activity. The derivative 6-[2-(propan-2-ylidene)hydrazinyl]-3-chloropyridazine (CHP 4a), which lacks the 4,5-dimethyl groups of the target compound, demonstrated an in vitro IC50 of 18.33 µM against cancer cells. This was significantly more potent than its closely related analogs CHP 4b (35.0 µM) and CHP 4c (23.5 µM), proving that even minor structural modifications around the pyridazine core lead to substantial differences in biological activity. [1] The target compound's 4,5-dimethyl groups are expected to further modulate this anti-cancer activity profile by affecting target binding, as suggested by molecular dynamics and docking studies. [2]
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available for the unelaborated target compound. |
| Comparator Or Baseline | CHP 4a (3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine): IC50 = 18.33 µM; CHP 4b: IC50 = 35.0 µM; CHP 4c: IC50 = 23.5 µM. |
| Quantified Difference | CHP 4a is 1.9-fold more potent than CHP 4b and 1.3-fold more potent than CHP 4c. |
| Conditions | Cancer cell line (in vitro), compound concentration series, endpoint viability assay. |
Why This Matters
This establishes the pyridazine core's sensitivity to substitution, meaning the target compound is not just a passive scaffold but an active participant in the biological outcome.
- [1] K. S. et al. (2025). Integrated design and evaluation of a pyridazine-based SYK inhibitor: Synthesis, structural analysis, crystal engineering, DFT, MDs, and in vitro anticancer validation. Journal of Molecular Structure, 1325, 140849. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0167732225019671 View Source
- [2] K. S. et al. (2025). Integrated design and evaluation of a pyridazine-based SYK inhibitor. DFT optimization and molecular dynamics simulations. Journal of Molecular Structure, 1325, 140849. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0167732225019671 View Source
